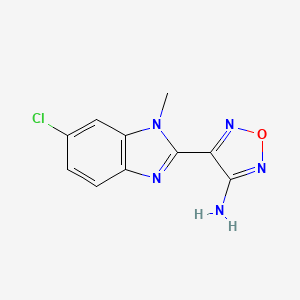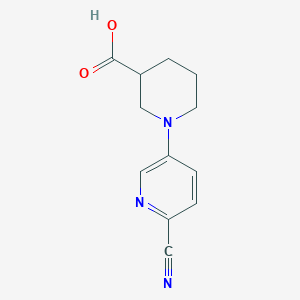![molecular formula C15H17NO4 B6647112 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as BOC-3-Oxa-Glu or BOG, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an oxazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves its binding to glutamate receptors, specifically the AMPA subtype. This binding results in the modulation of the receptor's activity, leading to changes in synaptic transmission and plasticity. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to enhance the activity of AMPA receptors, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity. In addition, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu in lab experiments is its specificity for AMPA receptors. This allows researchers to study the role of these receptors in various biological processes with a high degree of precision. However, one limitation of using 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is its short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are many potential future directions for research involving 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu may be useful in developing new treatments for these diseases by modulating the activity of glutamate receptors. Another area of interest is the development of new compounds based on the structure of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu, which may have even greater specificity and potency for glutamate receptors. Overall, 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu is a valuable tool for scientific research and has the potential to lead to new insights into the role of glutamate receptors in various biological processes.
Métodos De Síntesis
The synthesis of 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu involves the reaction of 4-Butylphenol with 3-bromo-1-chloropropane to form 4-Butylphenyl 3-bromopropyl ether. This intermediate is then reacted with sodium hydride and 2-oxazoline to form 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Aplicaciones Científicas De Investigación
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has been used in a variety of scientific research applications, including neurobiology, pharmacology, and biochemistry. It has been shown to modulate the activity of glutamate receptors, which are involved in many important physiological processes, including learning and memory. 5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acidu has also been used to study the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(4-butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)19-10-13-9-14(15(17)18)16-20-13/h5-9H,2-4,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZEJOENYJLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
